molecular formula C21H24N4O2 B4879763 4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

Cat. No. B4879763
M. Wt: 364.4 g/mol
InChI Key: OUHJRSHBFGBIOJ-UHFFFAOYSA-N
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Description

4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine is a synthetic compound that has gained significant attention in scientific research. Also known as a pyrazole-containing morpholine derivative, this compound has been studied for its potential use in various applications, including medicinal chemistry, drug discovery, and pharmaceutical development.

Mechanism of Action

The mechanism of action of 4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine is not fully understood. However, it is believed to act by binding to the active site of target enzymes, thereby inhibiting their activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine can have a wide range of biochemical and physiological effects, depending on the specific enzyme or pathway being targeted. These effects can include regulation of cell growth and differentiation, modulation of immune function, and alteration of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine in lab experiments is its potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying cellular signaling pathways. However, its complex synthesis method and potential toxicity may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine. One area of interest is the development of new therapeutics based on its inhibitory activity against specific enzymes. Additionally, further studies are needed to fully elucidate its mechanism of action and potential applications in various fields, including cancer research, immunology, and neuroscience.

Scientific Research Applications

4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases, making it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

4-[2-[3-[3-(6-methoxypyridin-2-yl)phenyl]pyrazol-1-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-26-21-7-3-6-19(22-21)17-4-2-5-18(16-17)20-8-9-25(23-20)11-10-24-12-14-27-15-13-24/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHJRSHBFGBIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine
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4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine
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4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine
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4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine
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4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

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